molecular formula C8H8FN3S B11058272 Benzaldehyde, m-fluoro-, thiosemicarbazone

Benzaldehyde, m-fluoro-, thiosemicarbazone

Cat. No.: B11058272
M. Wt: 197.24 g/mol
InChI Key: HPLRKDWFIJZYMV-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazinecarbothioamide group attached to a fluorophenyl ring

Preparation Methods

The synthesis of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(E)-(3-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

HPLRKDWFIJZYMV-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=S)N

Origin of Product

United States

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